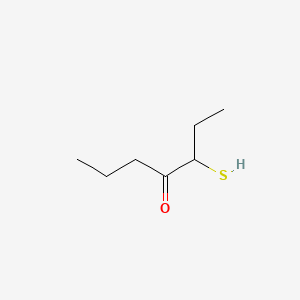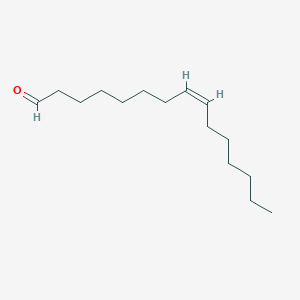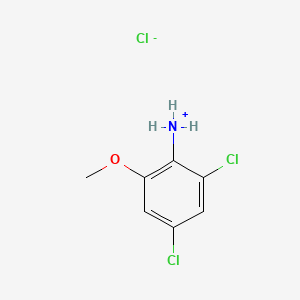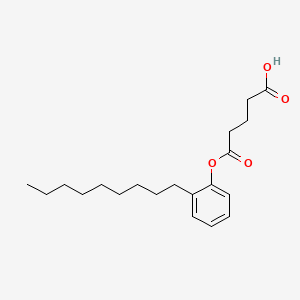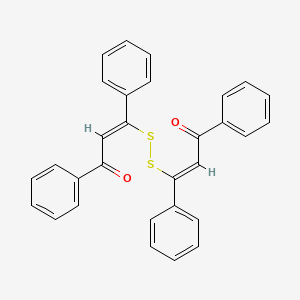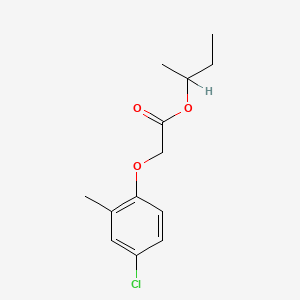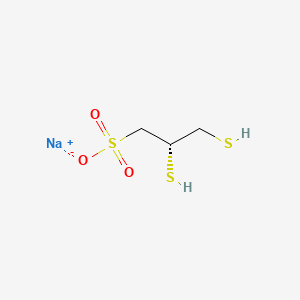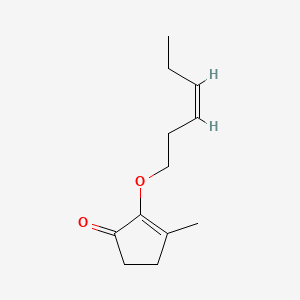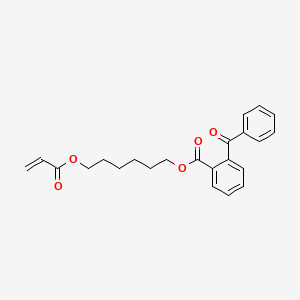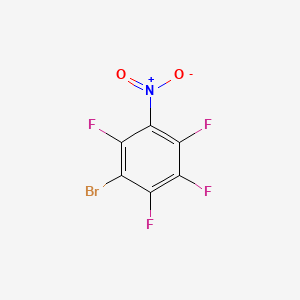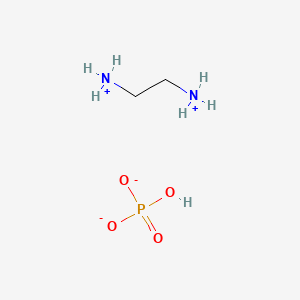
3,4,4',5-Tetrachlorodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,4’,5-Tetrachlorodiphenyl ether is a chlorinated diphenyl ether compound with the molecular formula C12H6Cl4O. It is part of the broader class of polychlorinated diphenyl ethers (PCDEs), which are structurally similar to polychlorinated biphenyls (PCBs). These compounds are known for their potential environmental and health impacts due to their persistence and bioaccumulation .
Métodos De Preparación
The synthesis of 3,4,4’,5-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. One common method is the reaction of diphenyl ether with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature and pressure conditions . Industrial production methods may involve similar chlorination processes but on a larger scale, with additional steps for purification and quality control.
Análisis De Reacciones Químicas
3,4,4’,5-Tetrachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of less chlorinated diphenyl ethers.
Aplicaciones Científicas De Investigación
3,4,4’,5-Tetrachlorodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of PCDEs in environmental samples.
Biology: Studies have investigated its effects on biological systems, particularly its potential toxicity and bioaccumulation in aquatic organisms.
Medicine: Research has explored its potential as a model compound for studying the mechanisms of action of chlorinated organic pollutants.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4,4’,5-Tetrachlorodiphenyl ether involves its interaction with cellular components, particularly the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it can activate a cascade of molecular events leading to changes in gene expression and cellular function. This interaction is similar to that observed with other chlorinated aromatic compounds, which can result in toxic effects such as oxidative stress and disruption of endocrine function .
Comparación Con Compuestos Similares
3,4,4’,5-Tetrachlorodiphenyl ether can be compared with other similar compounds, such as:
2,4,4’,5-Tetrachlorodiphenyl ether: Similar in structure but with different chlorine substitution patterns, leading to variations in chemical reactivity and toxicity.
3,3’,4,4’-Tetrachlorobiphenyl: Another chlorinated aromatic compound with similar environmental and health concerns but differing in its biphenyl structure.
2,3’,4’,5-Tetrachlorodiphenyl ether: Another isomer with different chlorine positions, affecting its physical and chemical properties.
These comparisons highlight the uniqueness of 3,4,4’,5-Tetrachlorodiphenyl ether in terms of its specific chlorine substitution pattern and its resulting chemical behavior and applications.
Propiedades
Número CAS |
62615-07-0 |
|---|---|
Fórmula molecular |
C12H6Cl4O |
Peso molecular |
308.0 g/mol |
Nombre IUPAC |
1,2,3-trichloro-5-(4-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-1-3-8(4-2-7)17-9-5-10(14)12(16)11(15)6-9/h1-6H |
Clave InChI |
CAUBBRCOHHHCNG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2=CC(=C(C(=C2)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


